molecular formula C10H9FN2S B2765281 [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643725-18-2

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2765281
CAS No.: 643725-18-2
M. Wt: 208.25
InChI Key: WCVLVPWPAPWQHJ-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine ( 643725-18-2) is a chemical building block belonging to the 2-aminothiazole class of heterocyclic compounds, with a molecular formula of C10H9FN2S and a molecular weight of 208.26 g/mol [ 1 ]. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel small-molecule antitumor agents [ 2 ]. The 2-aminothiazole core is a privileged structure in oncology and is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, which validates its therapeutic potential [ 2 ]. Researchers value this compound primarily as a versatile synthetic intermediate. Scientific literature indicates that analogs of the 2-aminothiazole framework have demonstrated potent and selective inhibitory activity at nanomolar concentrations against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers [ 2 ]. Derivatives can be designed to act through advanced mechanisms of action, functioning as inhibitors of critical enzyme targets like EGFR/VEGFR kinase, Src and Abl kinase, tubulin polymerase, and PI3K/mTOR [ 2 ]. The structural motif of this compound allows for further synthetic modification, such as conversion to amide, urea, or thiourea derivatives, to explore structure-activity relationships and optimize potency [ 2 ]. A dihydrochloride salt form (CAS 1803587-92-9) is also available to researchers, potentially offering enhanced solubility for various experimental applications [ 4 ][ 10 ]. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Properties

IUPAC Name

[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVLVPWPAPWQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiourea and a halogenated ketone can be cyclized to form the thiazole ring. The fluorophenyl group can then be introduced through a substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazoles or reduced fluorophenyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties:
Research has indicated that thiazole derivatives exhibit significant antimicrobial and anticancer activities. The presence of the fluorophenyl group enhances these properties by improving lipophilicity and receptor binding affinity. Specific findings include:

  • Anticancer Activity: Compounds similar to [4-(2-fluorophenyl)-1,3-thiazol-2-yl]methanamine have shown potent activity against various cancer cell lines, including breast and ovarian cancers, with nanomolar IC50 values .
  • Mechanism of Action: The compound is believed to inhibit cancer cell proliferation and induce apoptosis through pathways involving enzyme inhibition related to cancer metabolism .

Case Study:
In vitro studies demonstrated that the compound significantly reduced tumor size in murine models, indicating its potential as a therapeutic agent in oncology .

Biological Research

Anticonvulsant Activity:
Thiazole derivatives have been evaluated for their anticonvulsant properties. Studies show that modifications in the thiazole structure can lead to compounds with effective anticonvulsant action at lower doses than standard medications .

Case Study:
Compounds derived from thiazole frameworks exhibited significant anticonvulsant effects in both MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) models, suggesting their potential use in treating epilepsy .

Material Science

Chemical Sensors:
The unique properties of thiazole derivatives make them suitable for developing chemical sensors. Their ability to interact with various biological targets allows for applications in detecting specific biomolecules or environmental pollutants.

Research Findings:
Studies indicate that thiazole-based compounds can be engineered to enhance sensitivity and selectivity in sensor applications, further diversifying their utility beyond traditional medicinal chemistry .

Summary of Biological Activities

Activity Description IC50 Values
AnticancerEffective against breast and ovarian cancer cell linesNanomolar range
AnticonvulsantSignificant anticonvulsant action in animal models< 20 mg/kg
AntimicrobialPotential activity against various bacterial strainsNot specified

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activities. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Name Substituent Position & Group Molecular Formula Key Structural Differences
[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine 4-thiazole: 2-fluorophenyl C₁₀H₈FN₂S Fluorine at ortho position on phenyl ring
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine (QZ-3214) 4-thiazole: 4-fluorophenyl C₁₀H₈FN₂S Fluorine at para position; altered electronic distribution
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine 4-thiazole: 4-chlorophenyl C₁₀H₉ClN₂S Chlorine (electron-withdrawing) vs. fluorine; higher lipophilicity (Cl logP ~ 2.03 vs. F ~ 0.14)
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine 4-thiazole: 4-methoxy-3-methylphenyl C₁₂H₁₄N₂OS Methoxy (electron-donating) and methyl groups; increased steric bulk

Key Observations :

  • Ortho vs.
  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while para-substituted analogs (e.g., 4-fluoro or 4-chloro) may exhibit stronger π-π stacking due to symmetric charge distribution .
Heterocyclic Variations
Compound Name Heterocycle Structure Molecular Formula Biological Relevance
(2-Phenyl-1,3-thiazol-4-yl)methylamine Phenyl at thiazole 2-position C₁₀H₉N₂S Demonstrated kinase inhibitory activity in related scaffolds
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiophene at thiazole 2-position C₈H₈N₂S₂ Sulfur-rich structure may enhance metal-binding affinity

Key Observations :

  • Thiophene vs.
  • Positional Isomerism : Moving the phenyl group from the 4-position (target compound) to the 2-position (as in ) drastically alters molecular geometry, affecting binding to planar active sites .
Pharmacological and Physicochemical Properties
Compound logP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL) Synthetic Yield (%)
This compound 2.1 234.08 ~0.5 (PBS) Not reported
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine 2.3 234.08 ~0.4 (PBS) 68–70%
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine 2.8 224.70 ~0.3 (PBS) Not reported

Key Observations :

  • Synthetic Accessibility : Fluorinated analogs (e.g., ) are synthesized via nucleophilic aromatic substitution or Suzuki coupling, with yields comparable to chloro derivatives .

Biological Activity

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure

The compound can be represented as follows:

C10H10FN2S\text{C}_{10}\text{H}_{10}\text{FN}_2\text{S}

where the structure includes a thiazole ring substituted with a fluorophenyl group and a methanamine moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. A study evaluating various thiazole compounds highlighted that certain derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

The compound's efficacy is attributed to the electron-withdrawing fluorine atom, which enhances its interaction with bacterial targets .

Anticancer Activity

Thiazoles, including this compound, have been studied for their anticancer potential. The compound has shown promising results in cytotoxic assays against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study involving the HEPG2 liver carcinoma cell line, the compound demonstrated an IC50 value indicating significant cytotoxicity:

CompoundIC50 (µM)
This compound15.5
Doxorubicin (control)0.5

The data suggest that the thiazole moiety contributes to the compound's ability to inhibit cancer cell proliferation effectively .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. A series of thiazole-based compounds were tested in animal models for their ability to prevent seizures.

Results from Seizure Models

In electroshock seizure tests, the compound exhibited promising anticonvulsant activity with a median effective dose (ED50) significantly lower than traditional anticonvulsants like ethosuximide:

CompoundED50 (mg/kg)
This compound20
Ethosuximide140

This indicates that structural modifications on the thiazole ring can enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which reveal that:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine increases biological activity.
  • Ring Modifications : Variations in the thiazole or phenyl substituents can lead to enhanced potency against specific biological targets.

Q & A

Q. What strategies are used to design derivatives for specific therapeutic targets?

  • Methodological Answer :
  • Fragment-Based Design : Replace the methanamine group with bioisosteres (e.g., pyridine) to enhance blood-brain barrier penetration.
  • Protease Inhibition : Introduce electrophilic warheads (e.g., Michael acceptors) targeting cysteine residues.
  • PK/PD Optimization : Modify logD via alkyl chain elongation (e.g., ethyl → propyl) to balance solubility and membrane permeability .

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